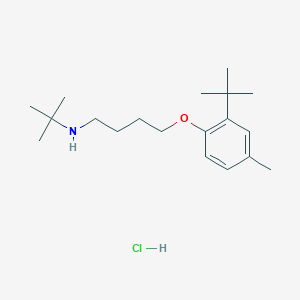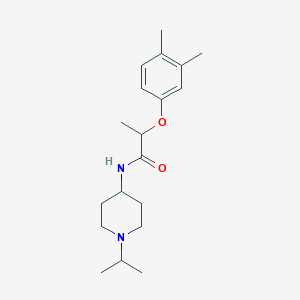![molecular formula C17H15N3O2 B4925758 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)
1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one, also known as spirooxindole, is a heterocyclic compound that has gained significant attention due to its diverse biological activities. It is a member of the spirooxindole family, which has been shown to have anticancer, antifungal, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee varies depending on the biological activity being studied. For example, in the case of anticancer activity, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It also inhibits angiogenesis by downregulating VEGF and MMP-9 expression. In the case of antifungal activity, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee inhibits the growth of fungi by disrupting their cell wall and membrane.
Biochemical and Physiological Effects:
Spirooxindole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, including topoisomerase II and HDAC. It also affects the expression of various genes involved in cancer progression, angiogenesis, and inflammation. In terms of physiological effects, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Spirooxindole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also has a broad range of biological activities, making it useful for studying various diseases. However, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee research. One area of interest is the development of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the exploration of the structure-activity relationship of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee to optimize its biological activity. Additionally, the use of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee as a molecular probe for studying specific biological processes is also an area of interest.
In conclusion, 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee is a promising compound with diverse biological activities. It has been extensively studied for its anticancer, antifungal, antiviral, and antibacterial properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee have been discussed in this paper. Further research is needed to fully understand the potential of 1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-onee as a therapeutic agent.
Synthesemethoden
Spirooxindole can be synthesized using various methods, including the one-pot three-component reaction, multi-component reaction, and microwave-assisted synthesis. The one-pot three-component reaction involves the reaction of isatin, an aromatic aldehyde, and an amine in the presence of a catalyst. The multi-component reaction involves the reaction of isatin, an aldehyde, an amine, and a carboxylic acid in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of isatin, an aldehyde, and an amine in the presence of a solvent under microwave irradiation.
Wissenschaftliche Forschungsanwendungen
Spirooxindole has been extensively studied for its biological activities. It has been shown to have anticancer activity by inhibiting the growth of cancer cells through various mechanisms, including inducing apoptosis, inhibiting angiogenesis, and inhibiting the activity of specific enzymes. It has also been shown to have antifungal, antiviral, and antibacterial properties.
Eigenschaften
IUPAC Name |
1'-acetylspiro[1,3-dihydroquinazoline-2,3'-2H-indole]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11(21)20-10-17(13-7-3-5-9-15(13)20)18-14-8-4-2-6-12(14)16(22)19-17/h2-9,18H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKBCJKYYLOKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2(C3=CC=CC=C31)NC4=CC=CC=C4C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925675.png)
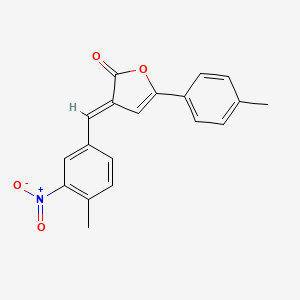

![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)
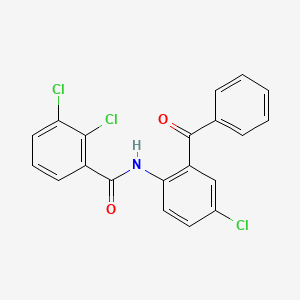

![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)
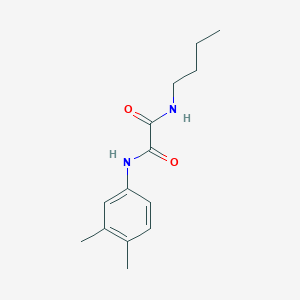

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)

![N-(2-ethylphenyl)-4-methyl-5-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4925768.png)
